N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride
Description
This compound is a synthetic small molecule featuring a multi-heterocyclic scaffold, including an isoxazole ring, a benzo[d]thiazol moiety, and a dimethylaminopropyl side chain. Its hydrochloride salt form enhances solubility for pharmacological applications. The structure is characterized by:
- 4-Methoxybenzo[d]thiazol-2-yl substituent: This aromatic heterocycle enhances binding affinity to biological targets, likely through π-π stacking or hydrophobic interactions .
- Dimethylaminopropyl chain: The tertiary amine facilitates solubility and may act as a protonable group under physiological conditions, improving bioavailability .
Synthetic routes for analogous compounds (e.g., pyrazole-carboxamides) involve coupling reactions using EDCI/HOBt as activating agents in DMF, followed by purification via preparative TLC and recrystallization .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S.ClH/c1-12-11-13(20-25-12)17(23)22(10-6-9-21(2)3)18-19-16-14(24-4)7-5-8-15(16)26-18;/h5,7-8,11H,6,9-10H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXLIWYWHNFSKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CCCN(C)C)C2=NC3=C(C=CC=C3S2)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound is characterized by several key structural elements:
- Dimethylamino Group : Enhances solubility and may influence pharmacokinetics.
- Thiazole Moiety : Known for its role in various biological activities, including antimicrobial and anticancer effects.
- Isoxazole Ring : Associated with neuroprotective properties and potential anti-inflammatory effects.
The molecular formula is , with a molecular weight of approximately .
Preliminary studies indicate that this compound exhibits significant biological activities through various mechanisms:
In Vitro Studies
Several in vitro studies have assessed the biological activity of related compounds, providing insights into the potential efficacy of this compound:
- Carbonic Anhydrase Inhibition : A study on related isoxazole derivatives indicated weak inhibition against human carbonic anhydrase isoforms, suggesting that modifications could enhance activity .
Case Studies
- Cancer Research : Compounds with similar structures have been evaluated for anticancer properties, showing varying degrees of effectiveness against different cancer cell lines. For instance, thiazole derivatives have been noted for their ability to induce apoptosis in cancer cells .
- Neuroprotection : The isoxazole ring has been linked to neuroprotective effects in animal models, indicating that this compound may have applications in treating neurodegenerative diseases .
Comparative Analysis
To further illustrate the biological activity of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(benzoimidazol-2-yl)-thiazole | Thiazole and benzimidazole rings | Potential anti-cancer activity |
| N-(5-benzoyl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-2-yl) | Thiazole fused with a pyridine | Antimicrobial properties |
| 1-cyano-N-[6-(3,5-dimethyl-1,2-oxazol-4-yl)] | Oxazole instead of pyrazole | Inhibitory effects on DUBs |
This table highlights the diversity within this chemical class while underscoring the unique combination of functional groups present in the target compound that may confer distinct biological properties .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares key pharmacophoric elements with the following analogs (Table 1):
Key Observations :
- Bioavailability : The target compound’s logP (3.2) is intermediate compared to the lipophilic pyrazole derivative 3a (logP 4.1) and the more polar tricyclic analog 1052538-09-6 (logP 1.9), suggesting balanced membrane permeability .
- Synthetic Complexity : Pyrazole derivatives (e.g., 3a–3e) achieve moderate yields (62–71%) via EDCI/HOBt-mediated coupling, while the target compound’s synthesis likely requires advanced purification due to its multi-heterocyclic structure .
- Thermal Stability : Pyrazole-carboxamides exhibit melting points between 123–183°C, correlating with substituent electronegativity (e.g., 3d with a fluoro group melts at 181–183°C). The target compound’s melting point is unreported but expected to exceed 150°C based on aromatic stacking .
Pharmacological and Physicochemical Properties
- Target Engagement : Unlike urea derivatives (e.g., 877640-52-3), which may target proteases or kinases via hydrogen bonding, the target compound’s isoxazole-benzo[d]thiazole core is predicted to inhibit kinases or GPCRs through competitive binding at ATP pockets .
- Solubility : The hydrochloride salt form of the target compound improves aqueous solubility compared to neutral analogs like 3a, which require organic solvents (e.g., DMF) for synthesis .
- Metabolic Stability: The 4-methoxy group on the benzo[d]thiazole ring may reduce oxidative metabolism compared to non-substituted analogs, as seen in pyrazole derivatives where electron-withdrawing substituents (e.g., Cl in 3a) enhance stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
